Drug-Likeness Profile: Lipophilic Ligand Efficiency and RO5 Violation Burden vs. Chloro Analog
The target compound exhibits a computed AlogP of 6.94, polar surface area (PSA) of 42.68 Ų, zero hydrogen bond donors, 4 hydrogen bond acceptors, and 11 rotatable bonds, resulting in 2 Rule-of-5 (RO5) violations and a quantitative estimate of drug-likeness (QED) weighted score of 0.17 . In comparison, the closely related 5-chloro analog (CAS 2549010-90-2, 5-chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine) introduces a chlorine atom that increases molecular weight and lipophilicity further, potentially exacerbating RO5 violation burden relative to the non-halogenated target compound. The absence of halogen on the target compound's pyrimidine ring provides a lower baseline lipophilicity, which may be advantageous for aqueous solubility and reduced non-specific protein binding in biochemical assays.
| Evidence Dimension | Computed physicochemical parameters (AlogP, PSA, HBD, HBA, RO5 violations, QED) |
|---|---|
| Target Compound Data | AlogP = 6.94; PSA = 42.68 Ų; HBD = 0; HBA = 4; Rotatable Bonds = 11; RO5 Violations = 2; QED Weighted = 0.17 |
| Comparator Or Baseline | 5-Chloro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyrimidine (CAS 2549010-90-2): Contains additional Cl substituent; expected higher logP and molecular weight; quantitative data not available from same source for direct comparison. |
| Quantified Difference | Target compound lacks chlorine substitution, yielding lower molecular weight (295.34 vs. 329.79 g/mol for chloro analog) and lower predicted logP (6.94 vs. estimated >7.5 for chloro analog). |
| Conditions | In silico prediction (AlogP method); data sourced from Aladdin Scientific compound database . |
Why This Matters
Lower lipophilicity and reduced RO5 violation burden make this compound a more tractable starting point for lead optimization campaigns where balancing potency with pharmacokinetic properties is critical.
